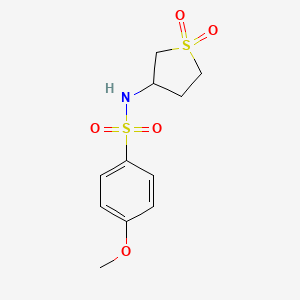

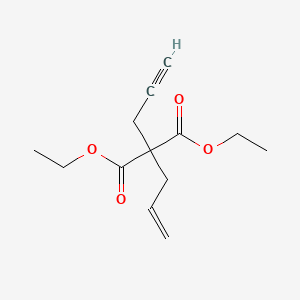

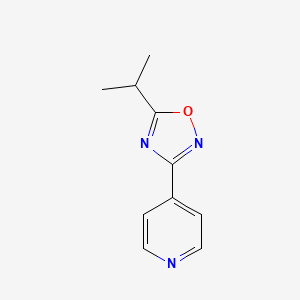

Diethyl 2-allyl-2-(prop-2-ynyl)malonate

説明

Diethyl 2-allyl-2-(prop-2-ynyl)malonate is a compound that can be derived from diethyl malonate, a substance that has been extensively studied for its reactivity and utility in organic synthesis. The compound itself does not appear directly in the provided papers, but its synthesis and properties can be inferred from related research on diethyl malonate derivatives.

Synthesis Analysis

The synthesis of diethyl malonate derivatives has been explored through various methods. For example, a copper-catalyzed arylation method has been developed to synthesize alpha-aryl malonates from diethyl malonate, which could potentially be adapted for the synthesis of diethyl 2-allyl-2-(prop-2-ynyl)malonate . Additionally, the allylation of stable enolates derived from diethyl malonate has been investigated, indicating that diethyl malonate can be functionalized with allyl groups under nickel catalysis . These methods suggest that diethyl 2-allyl-2-(prop-2-ynyl)malonate could be synthesized by first introducing an allyl group and then a prop-2-ynyl group to the diethyl malonate backbone.

Molecular Structure Analysis

The molecular structure of diethyl malonate derivatives can be complex, as evidenced by studies on the crystal structure of related compounds. For instance, diethyl 2-[(2-hydroxyanilino)methylidene]malonate and diethyl 2-[(4-hydroxyanilino)methylidene]malonate exhibit different crystal systems and hydrogen bonding patterns due to regioisomerism . Similarly, diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate has been characterized by its crystal structure, which shows strong conjugating effects and specific intermolecular interactions . These findings highlight the importance of molecular structure analysis in understanding the properties of diethyl malonate derivatives.

Chemical Reactions Analysis

Diethyl malonate is a versatile reactant that can undergo various chemical reactions. The synthesis of diethyl 2-(2-chloronicotinoyl)malonate, for example, demonstrates the reactivity of diethyl malonate with chloronicotinic acid to produce nitrogen-containing carboxylic acids, which are important intermediates in the synthesis of small molecule anticancer drugs . This reactivity could be relevant for the synthesis of diethyl 2-allyl-2-(prop-2-ynyl)malonate, as it suggests that diethyl malonate can be functionalized with different substituents to obtain desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl malonate and its derivatives have been studied in various contexts. The excess molar enthalpies of diethyl malonate with different solvents have been measured, providing insight into its thermodynamic behavior . Additionally, the formation of exciplexes by diethyl malonate derivatives in a polymer matrix has been observed, indicating potential applications in materials science . These studies contribute to a comprehensive understanding of the physical and chemical properties of diethyl malonate derivatives, which would be relevant for diethyl 2-allyl-2-(prop-2-ynyl)malonate as well.

科学的研究の応用

Catalysis and Reaction Mechanisms

- Diethyl 2-allyl-2-(prop-2-ynyl)malonate can be substituted with malonates and amines in the presence of palladium(0) catalyst, with high regio- and stereoselectivity, demonstrating significant synthetic utility in sequential amination-amination and alkylation-amination reactions (Tanigawa, Nishimura, Kawasaki, & Murahashi, 1982).

Organic Synthesis

- It is involved in the allylation of stable enolates derived from diethyl malonate under nickel catalysis, with a focus on the influence of ligands, solvents, and temperature (Alvarez, Cuvigny, & Julia, 1988).

- In reactions with allylic 1,1-diol diacetates under the catalysis of Pd(PPh3)4, sodium diethyl malonate forms products with high regioselectivity, demonstrating its potential in producing unique reaction products (Lu & Huang, 1984).

Synthesis of Amino Acids

- This compound has been used in the preparation of allenic amino-acids from allenic bromides, highlighting its versatility in the synthesis of biologically relevant molecules (Black & Landor, 1968).

Green Chemistry Applications

- Organic carbonates, such as propylene and diethyl carbonate, have been employed in palladium-catalyzed asymmetric allylic substitution reactions involving diethyl malonate, demonstrating environmentally friendly solvent alternatives (Schäffner, Holz, Verevkin, & Börner, 2008).

Phase-Transfer Catalysis

- In phase-transfer conditions, diethyl (alkyl)-malonates show varied product compositions when subjected to Pd-catalyzed allylation, indicating the compound's role in complex organic reactions (Vasil’ev, Lyubimov, Serebryakov, Davankov, Struchkova, & Zlotin, 2010).

Novel Synthesis Methods

- This compound has been utilized in a novel synthesis method for allyl and prop-2-ynyl selenides, indicating its versatility in creating various chemical structures (Liao, Bao, & Zhang, 1998).

特性

IUPAC Name |

diethyl 2-prop-2-enyl-2-prop-2-ynylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h1,6H,2,7-10H2,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLVSRZNPGZLSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)(CC#C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-allyl-2-(prop-2-ynyl)malonate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2516306.png)

![3-cyclohexylindeno[1,2-c]pyrazol-4(2H)-one hydrazone](/img/structure/B2516307.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2516314.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea](/img/structure/B2516315.png)

![1-methyl-3-(2-morpholin-4-ylethyl)-7-(2-thienyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2516318.png)

![1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B2516321.png)

![2-Ethyl-4-(2-methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2516322.png)

![Ethyl 4-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2516323.png)

![Ethyl 7-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516324.png)